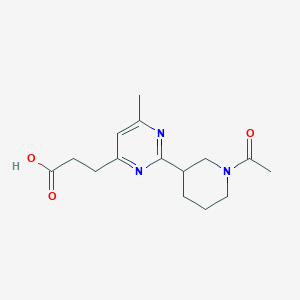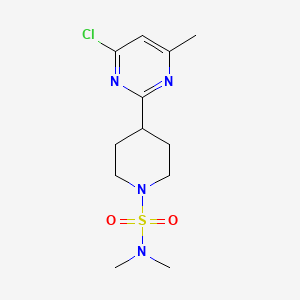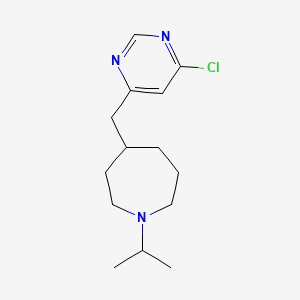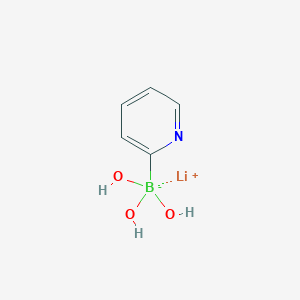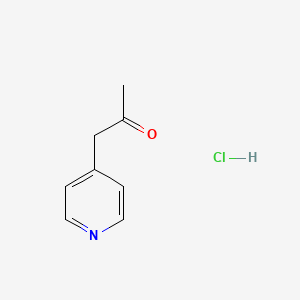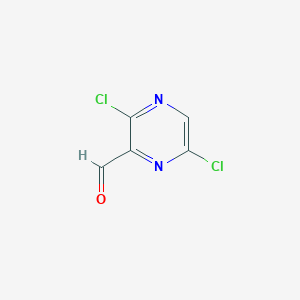![molecular formula C19H15N3O2S B1399360 2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione CAS No. 220333-08-4](/img/structure/B1399360.png)
2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione
説明
2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione (DMAPT) is a synthetic organic compound that has been used in a variety of scientific applications, including drug synthesis, drug delivery, and biological research. DMAPT is a heterocyclic compound that is composed of a naphtho[2,3-d]thiazole ring system and a dimethylaminophenyl group. DMAPT has been used in research for its ability to act as a nucleophile in organic synthesis and as an inhibitor of enzymes, allowing for the study of biochemical pathways. This article will discuss the synthesis of DMAPT, its scientific applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Thiazolidin-4-ones and Derivatives: Biological Potential and Synthetic Development
Thiazolidin-4-ones and their derivatives, including glitazones and rhodanines, have shown significant pharmacological importance due to their diverse biological activities. These compounds have been studied for their potential against various diseases, showcasing their importance in medicinal chemistry. The review by Santos et al., 2018 emphasizes the development of advanced synthetic methodologies for these compounds, including green chemistry approaches, to enhance their biological efficacy and environmental sustainability.
Rhodanine-based Compounds: Biological Activities and Target Modulation
Rhodanine-based compounds, related to thiazole derivatives, have been explored for their wide range of biological activities. However, Tomašič & Mašič, 2012 critically review the challenges associated with these compounds, including their pan-assay interference and non-specific target modulation, which highlights the complexity of designing effective therapeutics based on thiazole and similar scaffolds.
N-sulfonylamino Azinones: Biological and Preclinical Importance
The study of N-sulfonylamino azinones, as reviewed by Elgemeie et al., 2019, reveals their significant biological activities, including anti-inflammatory, anticancer, and neurological disorder treatments. This underscores the potential of thiazole derivatives and related compounds in addressing a wide spectrum of health issues.
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging, a critical area in Alzheimer's disease research, utilizes compounds that can bind to amyloid plaques in the brain. The work of Nordberg, 2007, discusses the development and application of amyloid imaging ligands, some of which share structural similarities with the compound , highlighting the relevance of such compounds in diagnostic advancements.
Thiazolidinediones: PTP 1B Inhibition
Thiazolidinediones (TZDs) are explored for their role as PTP 1B inhibitors, offering potential in treating type 2 diabetes and insulin resistance. The review by Verma et al., 2019 focuses on the structural optimization of TZD scaffold to enhance their efficacy as PTP 1B inhibitors, demonstrating the ongoing research into modifying thiazole-related structures for therapeutic purposes.
特性
IUPAC Name |
2-[4-(dimethylamino)anilino]benzo[f][1,3]benzothiazole-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-22(2)12-9-7-11(8-10-12)20-19-21-15-16(23)13-5-3-4-6-14(13)17(24)18(15)25-19/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVLQACRDNIMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735063 | |
| Record name | 2-[4-(Dimethylamino)anilino]naphtho[2,3-d][1,3]thiazole-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione | |
CAS RN |
220333-08-4 | |
| Record name | 2-[4-(Dimethylamino)anilino]naphtho[2,3-d][1,3]thiazole-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



